4-benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one
Description
4-Benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one is a morpholinone derivative featuring a benzyl substituent and a 2,2-dimethyl-1,3-dioxolane moiety. The dioxolane group, a five-membered acetal ring, enhances lipophilicity and may influence stereochemical properties.
Properties
IUPAC Name |
4-benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2)20-10-14(21-16)13-9-17(15(18)11-19-13)8-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAIWVKRWAEMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CN(C(=O)CO2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The benzyl and dioxolane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the benzyl or dioxolane groups .
Scientific Research Applications
4-benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Morpholinone vs. Adenine Derivatives ()
Compounds 6a and 6b from are adenine derivatives fused with a dioxolane-containing dioxane ring. Key comparisons:
- Core Structure: Adenine (a purine base) vs. morpholinone (a lactam). Adenine derivatives often target nucleic acid-related pathways, whereas morpholinones may engage in hydrogen bonding via the lactam carbonyl.
- Substituents: Both feature dioxolane groups, but the morpholinone derivative includes a benzyl group, enhancing aromatic interactions.
- Synthesis: The adenine analogs employ hexamethyldisilazane for silylation, whereas morpholinones may use coupling agents (e.g., DMF/K₂CO₃, as in ) .
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Target Morpholinone | Lactam | Benzyl, dioxolane | Drug design, catalysis |
| Adenine Derivatives (6a/6b) | Purine | Dioxolane, dioxane | Antiviral, nucleotide analogs |
Dioxolane-Containing Benzimidazole ()
The benzimidazole derivative in shares the 2,2-dimethyl-1,3-dioxolane substituent. Key differences:
- Ring System: Benzimidazole (aromatic, fused benzene-imidazole) vs. morpholinone (saturated lactam). Benzimidazoles are planar and often used in antiparasitic agents, while morpholinones offer conformational flexibility.
- Crystal Packing: The benzimidazole exhibits C–H···π interactions involving the imidazole ring, whereas morpholinones may prioritize carbonyl-based hydrogen bonds. The dioxolane in both compounds adopts an envelope conformation, suggesting similar steric effects .
Table 2: Substituent and Conformational Analysis
| Compound | Dioxolane Conformation | Dominant Interactions |
|---|---|---|
| Target Morpholinone | Envelope (inferred) | C=O hydrogen bonding |
| Benzimidazole Derivative | Envelope | C–H···π (imidazole) |
1,4-Benzodioxan-Based Compounds ()
Compounds 4a–4u in incorporate a 1,4-benzodioxan (six-membered dioxane) ring. Comparisons:
Table 3: Stability and Reactivity
| Compound Type | Ring Size | Acid Sensitivity | Lipophilicity |
|---|---|---|---|
| Target (Dioxolane) | 5-membered | High (acetal) | High (dimethyl groups) |
| 1,4-Benzodioxan Derivatives | 6-membered | Moderate | Moderate |
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